

# Terbium-155: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025



**Terbium-155** (155Tb) is emerging as a radionuclide of significant interest within the field of nuclear medicine, particularly for its role in theranostics.[1][2][3] As one of four medically relevant terbium isotopes, 155Tb's unique decay characteristics make it an excellent candidate for Single Photon Emission Computed Tomography (SPECT) imaging, serving as a diagnostic partner to therapeutic radionuclides.[4][5] This guide provides an in-depth overview of the fundamental properties, production, purification, and applications of 155Tb for researchers, scientists, and professionals in drug development.

## **Fundamental Properties of Terbium-155**

**Terbium-155** is a radiolanthanide that decays via electron capture to stable Gadolinium-155 (155Gd).[3][6] Its chemical properties are very similar to other trivalent lanthanides, such as Lutetium (Lu), which allows for the use of well-established chelators like DOTA for radiolabeling molecules.[6]

The key physical and decay properties of  $^{155}$ Tb are summarized in the table below. Its half-life of 5.32 days is advantageous for studying the biodistribution of radiopharmaceuticals over several days.[3][7] A notable feature of  $^{155}$ Tb is the emission of gamma rays suitable for SPECT imaging without the presence of  $\beta^+$  or  $\beta^-$  particles.[3] Additionally, it emits a significant number of low-energy conversion and Auger electrons, giving it potential for Auger electron therapy.[8] [9][10][11]



| Property                       | Value                            |  |  |
|--------------------------------|----------------------------------|--|--|
| **Half-life (T1,2) **          | 5.32 ± 0.06 days[6][7]           |  |  |
| Decay Mode                     | 100% Electron Capture (EC)[3][7] |  |  |
| Daughter Nuclide               | <sup>155</sup> Gd (stable)[3][6] |  |  |
| Mean Electron Energy per Decay | 38 keV[6]                        |  |  |
| Mean Photon Energy per Decay   | 175 keV[6]                       |  |  |
| Spin and Parity                | 3/2+[7]                          |  |  |

<sup>155</sup>Tb's emissions are ideal for high-resolution preclinical SPECT imaging. The primary gamma emissions used for imaging are at 86.6 keV and 105.3 keV.[12][13] The co-emission of Auger electrons offers a potential therapeutic benefit.[14][15]

| Emission Type                                      | Energy (keV)                                      | Intensity per Decay (%) |
|----------------------------------------------------|---------------------------------------------------|-------------------------|
| Gamma (γ) / X-ray                                  | ~45 (X-rays)                                      | 107.1[6]                |
| 86.6                                               | 32.0[6][16]                                       |                         |
| 105.3                                              | 25.1[6][16]                                       | _                       |
| Auger/Conversion Electrons                         | Average of 13.9 Auger electrons per decay[11][16] | -                       |
| Average of 0.77 conversion electrons per decay[11] | -                                                 |                         |

## **Production of Terbium-155**

The production of <sup>155</sup>Tb in sufficient quantities and high purity for clinical and preclinical research remains a challenge.[5][17] Several methods have been developed, primarily involving particle accelerators.

A common method for producing <sup>155</sup>Tb is through the proton bombardment of enriched Gadolinium (Gd) targets in a cyclotron.[8][9] Two primary nuclear reactions are utilized:



- <sup>155</sup>Gd(p,n)<sup>155</sup>Tb: This reaction is accessible with lower-energy medical cyclotrons (~10-18 MeV).[8][13][14] It generally produces <sup>155</sup>Tb with higher radionuclidic purity but lower yields. [13][18]
- <sup>156</sup>Gd(p,2n)<sup>155</sup>Tb: This reaction requires higher proton energies (~18-23 MeV) and results in higher production yields, though potentially with more terbium radioisotope impurities.[8][13] [14][19]

| Production<br>Route                       | Proton Energy | Target Material                                                | Production<br>Yield | Reference |
|-------------------------------------------|---------------|----------------------------------------------------------------|---------------------|-----------|
| <sup>155</sup> Gd(p,n) <sup>155</sup> Tb  | ~10 MeV       | Enriched<br>[ <sup>155</sup> Gd]Gd2O3                          | ~200 MBq            | [13][19]  |
| <sup>156</sup> Gd(p,2n) <sup>155</sup> Tb | ~23 MeV       | Enriched<br>[ <sup>156</sup> Gd]Gd <sub>2</sub> O <sub>3</sub> | Up to 1.7 GBq       | [13][19]  |

An alternative production route involves the high-energy proton-induced spallation of tantalum (Ta) targets, typically performed at specialized facilities like CERN-ISOLDE.[6][20] This method is followed by on-line mass separation to isolate the mass 155 isobars.[20] While this can produce high-purity <sup>155</sup>Tb, the yields are often limited, and the process can introduce pseudo-isobaric contaminants like <sup>139</sup>Ce<sup>16</sup>O, which require subsequent chemical purification.[1][6] Production yields of approximately 200 MBq have been achieved with this method.[1]

# **Experimental Protocols: Purification and Quality Control**

Rigorous purification is essential to separate <sup>155</sup>Tb from the bulk target material and any radionuclidic impurities.

A multi-step chromatographic process is typically employed to isolate <sup>155</sup>Tb from irradiated Gadolinium targets.

#### **Detailed Methodology:**

Target Dissolution: The irradiated Gadolinium (e.g., natGd or enriched Gd₂O₃) foil or powder is dissolved in hydrochloric acid (e.g., 2 M HCl) with gentle heating (e.g., 50°C).[8][9]

## Foundational & Exploratory





- Initial Column Chromatography: The dissolved solution, diluted to a lower molarity (e.g., 0.05 M HCl), is loaded onto a primary separation column (e.g., TK212 resin).[8][9]
- Elution of Gadolinium: The bulk Gadolinium target material is eluted from the column using a specific concentration of nitric acid (e.g., 0.3 M HNO<sub>3</sub>). This step is crucial for recovering the expensive enriched target material for recycling.[8][9]
- Elution of Terbium: The desired <sup>155</sup>Tb fraction is then eluted from the column using a higher concentration of nitric acid (e.g., 0.5 M to 3.5 M HNO<sub>3</sub>).[8][9]
- Further Purification: Additional chromatographic steps using different resins (e.g., DGA, Sykam, LN3) may be employed to achieve high chemical and radionuclidic purity, resulting in a final product, typically [155Tb]TbCl3 in a dilute HCl solution.[13][18]

A total recovery yield of up to 97% for radioterbium has been reported using a three-column ion chromatography method.[8][9][14]





Click to download full resolution via product page

Workflow for <sup>155</sup>Tb production and purification from a Gadolinium target.

For <sup>155</sup>Tb produced via spallation, a chemical separation method using ion-exchange and extraction chromatography is necessary to remove pseudo-isobaric impurities like <sup>139</sup>Ce and catcher foil materials (e.g., zinc or gold). This process can achieve a radionuclidic purity of ≥99.9% with a chemical yield of ≥95%.[21]



The final product must undergo rigorous quality control.

- Radionuclidic Purity: Assessed using gamma-ray spectroscopy with a High-Purity Germanium (HPGe) detector to identify and quantify any radio-contaminants.[8]
- Radiolabeling Yield: The ability of the purified <sup>155</sup>Tb to be chelated is tested. For example, <sup>155</sup>Tb is reacted with a targeting molecule conjugate (e.g., DOTATATE) at a specific temperature (e.g., 37°C) and pH (~4.5).[8] The radiolabeling efficiency is then determined using techniques like radio-HPLC. Radiolabeling of DOTATOC with molar activities up to 100 MBq/nmol has been successfully demonstrated.[13][19]

# **Applications in Research and Drug Development**

The unique properties of <sup>155</sup>Tb make it a versatile tool for theranostic applications in nuclear medicine.[2]

<sup>155</sup>Tb is considered an ideal radionuclide for low-dose SPECT imaging.[1][3] Its photon emissions are well-suited for standard gamma cameras, and its relatively long half-life allows for imaging at late time points, which is particularly useful for assessing the pharmacokinetics of slowly accumulating biomolecules like antibodies.[3][20] Preclinical SPECT/CT studies have demonstrated high-quality, high-resolution images in various tumor models using <sup>155</sup>Tb-labeled agents like DOTATATE and crown-TATE.[20][22] Quantitative SPECT imaging with <sup>155</sup>Tb has been shown to achieve a resolution of less than 0.85 mm in preclinical systems, which is advantageous for assessing activity distribution in small organs.[12][16][23]





Click to download full resolution via product page

Experimental workflow for preclinical SPECT imaging with a <sup>155</sup>Tb radiopharmaceutical.

In addition to its diagnostic capabilities, <sup>155</sup>Tb's decay results in the emission of a high number of low-energy Auger electrons.[14][15][24] These electrons have a very short range in tissue, leading to highly localized energy deposition. If a <sup>155</sup>Tb-labeled agent can be targeted to a radiosensitive region of a cancer cell, such as the nucleus, this localized energy can induce significant cytotoxic effects.[1] Preliminary in-vitro studies have shown that <sup>155</sup>Tb can induce a significant reduction in the viability and survival of colorectal tumor cells, confirming its cytotoxic potential.[10]

The true power of the terbium radioisotope family lies in the "matched-pair" principle of theranostics.[1][4] Because all terbium isotopes share identical chemical properties, a targeting molecule chelated with terbium will have the same pharmacokinetic profile regardless of the specific isotope used.[1][3] <sup>155</sup>Tb is considered an ideal diagnostic partner for therapeutic



terbium isotopes, especially  $^{161}$ Tb (a  $\beta^-$  and Auger electron emitter).[15][25] This allows for pretherapeutic imaging and dosimetry calculations with  $^{155}$ Tb to predict the efficacy and potential toxicity of a subsequent therapy with  $^{161}$ Tb, embodying a personalized medicine approach.[5] [25]



Click to download full resolution via product page

The theranostic matched-pair concept using <sup>155</sup>Tb for imaging and <sup>161</sup>Tb for therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside - PMC [pmc.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 2. openmedscience.com [openmedscience.com]
- 3. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside [thno.org]
- 4. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside [thno.org]
- 5. Theranostic Terbium Radioisotopes: Challenges in Production for Clinical Application PMC [pmc.ncbi.nlm.nih.gov]
- 6. 155Tb [prismap.eu]
- 7. Terbium-155 isotopic data and properties [chemlin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative SPECT imaging of 155Tb and 161Tb for preclinical theranostic radiopharmaceutical development PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclotron production and radiochemical purification of terbium-155 for SPECT imaging PMC [pmc.ncbi.nlm.nih.gov]
- 14. Production and Purification of Terbium-155 Using Natural Gadolinium Targets PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative SPECT imaging of 155Tb and 161Tb for preclinical theranostic radiopharmaceutical development PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Cyclotron production and radiochemical purification of terbium-155 for SPECT imaging -PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Future prospects for SPECT imaging using the radiolanthanide terbium-155 production and preclinical evaluation in tumor-bearing mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Chemical Purification of Terbium-155 from Pseudo-Isobaric Impurities in a Mass Separated Source Produced at CERN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchportal.sckcen.be [researchportal.sckcen.be]



- 24. Deuteron induced Tb-155 production, a theranostic isotope for SPECT imaging and auger therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Research Collection | ETH Library [research-collection.ethz.ch]
- To cite this document: BenchChem. [Terbium-155: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209105#fundamental-properties-of-terbium-155-for-researchers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com